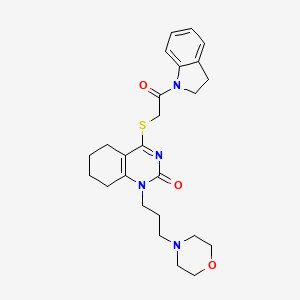

4-((2-(indolin-1-yl)-2-oxoethyl)thio)-1-(3-morpholinopropyl)-5,6,7,8-tetrahydroquinazolin-2(1H)-one

Description

Properties

IUPAC Name |

4-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1-(3-morpholin-4-ylpropyl)-5,6,7,8-tetrahydroquinazolin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H32N4O3S/c30-23(28-13-10-19-6-1-3-8-21(19)28)18-33-24-20-7-2-4-9-22(20)29(25(31)26-24)12-5-11-27-14-16-32-17-15-27/h1,3,6,8H,2,4-5,7,9-18H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNOSSUCUUHSZJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=NC(=O)N2CCCN3CCOCC3)SCC(=O)N4CCC5=CC=CC=C54 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H32N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-((2-(indolin-1-yl)-2-oxoethyl)thio)-1-(3-morpholinopropyl)-5,6,7,8-tetrahydroquinazolin-2(1H)-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 348.47 g/mol. The structure features an indole moiety, a tetrahydroquinazolinone core, and a morpholine substituent, which are known to contribute to various biological activities.

Anticancer Activity

Research indicates that compounds with similar structural features exhibit significant anticancer properties. For instance, studies have shown that quinazolinone derivatives can induce apoptosis in cancer cells through caspase activation pathways. In vitro tests have demonstrated cytotoxic effects against various cancer cell lines, including SW620 (colon cancer), PC-3 (prostate cancer), and NCI-H23 (lung cancer) .

Table 1: Summary of Anticancer Activity

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 4-((2-(indolin-1-yl)-2-oxoethyl)thio)-1-(3-morpholinopropyl)-5,6,7,8-tetrahydroquinazolin-2(1H)-one | SW620 | TBD | Caspase activation |

| Compound 5t | PC-3 | 5-fold greater than 5-FU | Induction of apoptosis |

| Compound 3k | NCI-H23 | 10 | Inhibition of cell proliferation |

Antimicrobial Activity

The compound's structural components suggest potential antimicrobial properties. Similar indole-based compounds have demonstrated activity against various pathogens, including Gram-positive bacteria and fungi. The presence of the thioether group may enhance its interaction with microbial targets .

Table 2: Summary of Antimicrobial Activity

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 0.98 µg/mL | |

| Candida albicans | TBD |

The biological activity of this compound is hypothesized to involve several mechanisms:

- Caspase Activation : Inducing apoptosis in cancer cells by activating the caspase cascade.

- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit key enzymes involved in microbial metabolism.

- Receptor Modulation : The morpholine group may facilitate binding to specific receptors involved in cellular signaling pathways.

Case Studies

Several studies have investigated the biological activity of related compounds:

Scientific Research Applications

Antiviral Activity

Research indicates that compounds similar to 4-((2-(indolin-1-yl)-2-oxoethyl)thio)-1-(3-morpholinopropyl)-5,6,7,8-tetrahydroquinazolin-2(1H)-one exhibit antiviral properties. Specifically, they may act as modulators of viral proteins, potentially offering therapeutic avenues for diseases such as Hepatitis B. A patent outlines the use of related compounds as allosteric effectors against Hepatitis B virus core proteins, suggesting that this compound may share similar mechanisms of action .

Anticancer Potential

The compound's structural components indicate potential anticancer activity. Tetrahydroquinazoline derivatives have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer types. The presence of the indoline moiety may enhance this activity by interacting with specific cellular pathways involved in tumor growth .

Neuroprotective Effects

Given the morpholine structure within the compound, there is potential for neuroprotective effects. Morpholine derivatives have been linked to neuroprotective activities in models of neurodegenerative diseases. This suggests that the compound may be explored for its ability to protect neuronal cells from oxidative stress and apoptosis .

Case Studies and Research Findings

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Differences

Substituent Moieties: The target compound’s indolin-1-yl-oxoethyl group may enhance binding to kinase targets or serotonin receptors, whereas Compound A’s 1,2,3-triazole moiety improves metabolic stability and hydrogen-bonding capacity, critical for antimicrobial activity . The morpholinopropyl group in the target compound likely improves aqueous solubility compared to Compound A’s alkyl chains.

Synthetic Efficiency: Compound A benefits from a recyclable Cu@Py-Oxa@SPION catalyst, enabling seven reaction cycles without loss of activity . No such data are available for the target compound.

Biological Profile: Compound A has demonstrated broad-spectrum antimicrobial activity (MIC values: 2–16 µg/mL against S. aureus and E.

Q & A

Q. What are the critical steps and analytical methods for synthesizing this compound with high purity?

The synthesis involves multi-step protocols requiring precise control of reaction parameters (e.g., temperature, pH, solvent selection). Key steps include:

- Thioether bond formation : Reaction between indolin-1-yl-2-oxoethyl and tetrahydroquinazolinone derivatives under reflux with acetic acid as a solvent .

- Morpholinopropyl incorporation : Nucleophilic substitution or coupling reactions under inert atmospheres . Analytical validation uses NMR spectroscopy (¹H/¹³C) for structural confirmation and mass spectrometry (HRMS) for purity assessment (>95% by HPLC) .

Q. How do structural features influence this compound’s reactivity and stability?

The molecule’s indolin-1-yl-2-oxoethyl moiety enhances electron density, promoting nucleophilic substitution at the sulfur atom. The tetrahydroquinazolinone core provides rigidity, stabilizing the molecule against hydrolytic degradation. The morpholinopropyl group introduces polar interactions, improving solubility in aqueous-organic mixtures . Stability studies in buffered solutions (pH 4–9) and thermal gravimetric analysis (TGA) are recommended to assess degradation pathways .

Advanced Research Questions

Q. How can molecular docking simulations optimize this compound’s interaction with biological targets?

- Target selection : Prioritize kinases (e.g., PI3K, EGFR) or epigenetic regulators (e.g., HDACs) based on structural analogs like quinazolinone derivatives .

- Docking workflow : Use AutoDock Vina or Schrödinger Suite with flexible ligand sampling. Validate with MD simulations (NAMD/GROMACS) to assess binding stability .

- Key interactions : The morpholinopropyl group may form hydrogen bonds with catalytic lysine residues, while the indolin-1-yl moiety engages in π-π stacking with aromatic side chains .

Q. How do contradictory bioactivity data across assays arise, and how can they be resolved?

Discrepancies often stem from:

- Assay conditions : Varying pH, redox environments, or serum protein interference (e.g., albumin binding) .

- Structural analogs : Compare activity of derivatives (e.g., fluorophenyl vs. chlorophenyl substitutions) to isolate pharmacophore contributions . Resolution strategies:

- Dose-response normalization : Use Hill plots to standardize IC₅₀ values across assays.

- Orthogonal assays : Validate cytotoxicity (MTT assay) with apoptosis markers (Annexin V/PI staining) .

Q. What experimental designs mitigate challenges in scaling up synthesis?

- Microwave-assisted synthesis : Reduces reaction time by 50% and improves yield (e.g., 75% vs. 60% conventional) by enhancing reaction homogeneity .

- Catalyst optimization : Transition from homogeneous (e.g., Pd(OAc)₂) to heterogeneous catalysts (e.g., Pd/C) for easier recovery .

- In-line analytics : Implement FTIR or Raman spectroscopy for real-time monitoring of intermediate formation .

Methodological Recommendations

- Contradiction analysis : Use principal component analysis (PCA) to cluster bioactivity data and identify outlier conditions .

- Stereochemical analysis : Employ X-ray crystallography (e.g., single-crystal diffraction) to resolve 3D conformation ambiguities impacting target binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.